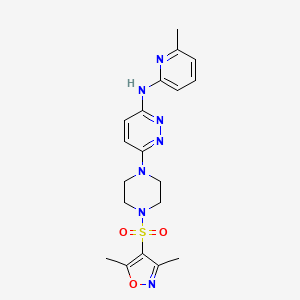

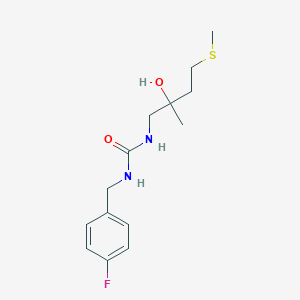

![molecular formula C11H11ClN2O B2531183 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1253395-05-9](/img/structure/B2531183.png)

6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The Mannich base technique using a Cu (II) catalyst has also been used to prepare a series of imidazole derivatives .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of “this compound” is C11H11ClN2O, and its molecular weight is 222.67.Scientific Research Applications

Photoluminescence Properties

The zinc(II) mononuclear complexes, formed by reacting ZnX2 with organic ligands like 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, exhibit isomerization induced by terminal anions, affecting their photoluminescence properties. The different isomers of the complexes exhibit distinct photoluminescence under UV light, suggesting applications in materials science and photonics (Li et al., 2019).

Crystal Structure Analysis

The compound 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde has been characterized through X-ray crystallography, providing detailed insights into its crystal structure. This knowledge can be crucial for understanding its properties and potential applications in various scientific fields (Selvanayagam et al., 2010).

Synthesis and Characterization of Derivatives

Imidazole and its derivatives, like 4-methyl-5-imidazole carbaldehyde, are fundamental in synthesizing biologically significant molecules. These derivatives, such as benzoxazole, benzothiazole, and benzoimidazole, have potential biological activities, indicating their importance in medicinal chemistry and pharmaceuticals (Orhan et al., 2019).

Antioxidant and Antimicrobial Properties

Certain derivatives of benzo[4, 5]imidazo[2, 1-b]thiazole, synthesized from 2-mercaptobenzimidazole carbaldehyde, exhibit significant antioxidant and antimicrobial properties. These findings highlight their potential use in developing new therapeutic agents (Nikhila et al., 2020).

Mechanism of Action

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms . This property could potentially influence its interaction with its targets.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, which could result in a variety of molecular and cellular effects .

Action Environment

It is known that imidazole is amphoteric in nature, showing both acidic and basic properties, which could potentially influence its action in different environmental conditions .

Safety and Hazards

While specific safety and hazard information for “6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is not available, it’s important to note that imidazole derivatives can have various biological activities, which could potentially include harmful effects . Therefore, it’s crucial to handle these compounds with care and use appropriate safety measures.

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is significant potential for the development of new drugs . Continued research into the synthesis, properties, and biological activities of these compounds will be crucial for advancing their therapeutic applications .

Properties

IUPAC Name |

6-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPQHVBFJOLHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

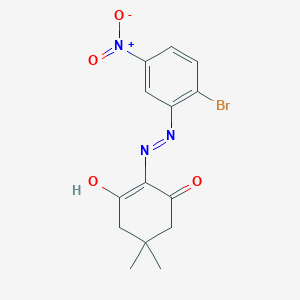

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

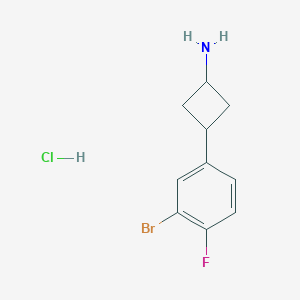

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)

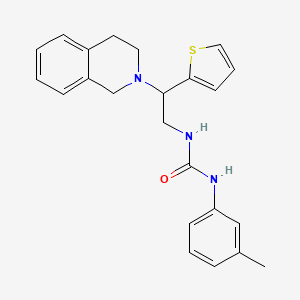

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)